4-Bromo-5-(4-chlorophenyl)isoxazole

Description

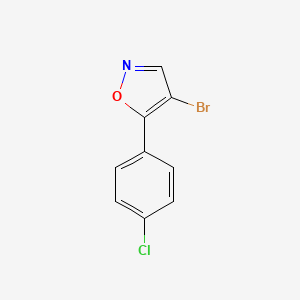

4-Bromo-5-(4-chlorophenyl)isoxazole (CAS No. 56045-65-9) is a halogen-substituted isoxazole derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.50 g/mol . This compound features a bromine atom at position 4 and a 4-chlorophenyl group at position 5 of the isoxazole ring. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing libraries of bioactive molecules or intermediates in antifungal and enzyme-targeting drug discovery .

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

4-bromo-5-(4-chlorophenyl)-1,2-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H |

InChI Key |

HMBRYNDHGSOFHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NO2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination of 3-(4-Chlorophenyl)-5-methoxyisoxazole

The most widely reported method for synthesizing 4-bromo-5-(4-chlorophenyl)isoxazole involves the bromination of 3-(4-chlorophenyl)-5-methoxyisoxazole (precursor S-11e ) using N-bromosuccinimide (NBS) in acetic acid.

Reaction Conditions

-

Precursor : 3-(4-Chlorophenyl)-5-methoxyisoxazole (S-11e )

-

Reagents : NBS (1.1 equiv.), acetic acid (solvent)

-

Temperature : 75°C

-

Duration : 40 minutes

-

Workup : Cooling, dilution with cold water, filtration, and recrystallization (hexane/Et₂O)

Procedure

-

Synthesis of Precursor S-11e :

-

Bromination :

Alternative Bromination Strategies

While less common, bromine (Br₂) in acetic acid has been explored for analogous isoxazole brominations. For example, (4-bromo-3-(4-chlorophenyl)isoxazol-5-yl)methanol was synthesized using Br₂, suggesting potential adaptability for the target compound. However, this method requires optimization to avoid over-bromination.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Reagents | Temperature | Yield | Advantages |

|---|---|---|---|---|

| NBS in AcOH | NBS, AcOH | 75°C | 88% | High yield, regioselective, scalable |

| Br₂ in AcOH | Br₂, AcOH | RT–100°C | N/A | Cost-effective but less selective |

Industrial-Scale Considerations

Sigma-Aldrich lists this compound (Product No. JRD0114) with a molecular weight of 258.50 g/mol and a purity certified via NMR and HRMS. The compound’s synthesis is scalable to 100 g batches using the NBS method.

Challenges and Optimization

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Key findings include:

-

Aromatic substitution : Treatment with sodium methoxide in dimethylformamide (DMF) replaces bromine with methoxy groups, yielding 5-(4-chlorophenyl)-4-methoxyisoxazole .

-

Dehydrohalogenation : Under basic conditions (e.g., K₂CO₃), elimination of HBr occurs, forming 5-(4-chlorophenyl)isoxazole derivatives .

Table 1: Substitution Reactions and Products

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| NaOMe/DMF, 80°C | 5-(4-Cl-Ph)-4-methoxyisoxazole | 65 | |

| K₂CO₃/EtOH, reflux | 5-(4-Cl-Ph)isoxazole | 78 |

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions and spirocyclization:

-

Bromo-lactamization : Reaction with dibromohydantoin (DBDMH) in CH₂Cl₂ induces bromonium ion formation, leading to spiro-isoxazoline-lactam derivatives .

-

Mechanistic pathway : Nitrosonium ion attack at the cyclopropane ring (in precursor compounds) facilitates heterocyclization, forming fused isoxazoline intermediates .

Table 2: Cycloaddition Reactions

| Reagent | Product Type | Key Observation | Reference |

|---|---|---|---|

| DBDMH/CH₂Cl₂, 0°C | Spiro-isoxazoline-lactam | Racemic mixture, 85% yield | |

| NOBF₄/nitromethane | Isoxazoline derivatives | High diastereoselectivity (80–90%) |

Bromo-lactamization and Spirocyclization

4-Bromo-5-(4-chlorophenyl)isoxazole serves as a precursor for complex heterocycles:

-

Spirocyclic frameworks : Bromonium ion intermediates enable neighboring-group participation, forming lactam rings fused to the isoxazole core .

-

Reaction optimization : Chlorinated solvents (e.g., CHCl₃, ClCH₂CH₂Cl) enhance yields (82–89%) compared to nonpolar solvents .

Mechanistic Insight :

-

Bromonium ion formation at the methylene group.

-

Cleavage of the C2–C3 bond generates a benzylic cation.

Substituent Effects on Reactivity

The electronic and steric effects of substituents significantly alter reactivity:

-

Electron-withdrawing groups (Cl, Br) : Enhance electrophilicity at C4, facilitating nucleophilic substitution .

-

Torsional effects : X-ray crystallography reveals ~40° torsion between the 4-chlorophenyl group and isoxazole ring, reducing conjugation but favoring sterically controlled reactions .

Table 3: Substituent Impact on C4 Chemical Shifts (¹³C NMR)

| Substituent (5-position) | δ C4 (ppm) | σ⁺ Value |

|---|---|---|

| H | 89.4 | 0.00 |

| Cl | 89.9 | +0.11 |

| OMe | 87.8 | -0.78 |

Data correlate with σ⁺ constants (r = 0.994), indicating resonance effects dominate despite steric hindrance .

Oxidation and Reduction Pathways

-

Oxidation : Treatment with KMnO₄ oxidizes the isoxazole ring to a diketone derivative, though yields are moderate (45–50%).

-

Reduction : LiAlH₄ reduces the ring to a dihydroisoxazole, but over-reduction risks ring opening.

Key Research Findings

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-(4-chlorophenyl)isoxazole has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit key enzymes involved in cancer progression and modulate receptors linked to inflammatory processes. Notably, studies have demonstrated that derivatives of isoxazole can exhibit potent cytotoxic activities against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancers .

Table 1: Cytotoxic Activity of Isoxazole Derivatives

| Compound | IC50 (µM) against MCF7 | IC50 (µM) against HCT116 | IC50 (µM) against Huh7 |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Doxorubicin | 0.22 ± 0.02 | 0.14 ± 0.05 | 0.23 ± 0.02 |

| 5-Fluorouracil | 21.0 ± 0.75 | 14.1 ± 0.26 | 18.4 ± 1.1 |

| Sorafenib | 6.5 ± 0.5 | 14.6 ± 0.2 | 11.0 ± 0.6 |

Agrochemicals

The compound has also shown potential in agrochemical applications, particularly as a pesticide or herbicide due to its biological activity against specific pests or pathogens. Its ability to modulate biological pathways makes it a candidate for developing new agricultural chemicals that are both effective and environmentally friendly.

Case Studies

Recent studies have highlighted the effectiveness of isoxazole derivatives in treating various diseases:

- A study on indole-isoxazole hybrids demonstrated significant anticancer activity in vitro, with some compounds causing cell cycle arrest in cancer cell lines . This research provides a basis for further optimization of isoxazole derivatives for enhanced therapeutic effects.

- Another investigation focused on the anti-inflammatory properties of isoxazole compounds, revealing their potential to modulate inflammatory pathways effectively . This suggests that compounds like this compound could be beneficial in developing treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-chlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

Halogen Effects :

- Bromine vs. Chlorine: The substitution of bromine (e.g., 3-(4-bromophenyl)isoxazole) enhances GST inhibition by 2-fold compared to chlorine (3-(4-chlorophenyl)isoxazole), attributed to bromine's larger atomic radius and stronger electron-withdrawing effects .

- Position Sensitivity: Moving the 4-chlorophenyl group from position 3 to 5 (e.g., 5-(4-chlorophenyl)isoxazole vs. 3-(4-chlorophenyl)isoxazole) reduces GR inhibition efficacy, highlighting the critical role of substituent positioning .

Carboxylic Acid Moieties: Compounds such as 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid () exhibit altered solubility and binding interactions, useful for targeting specific enzyme active sites.

Antifungal Activity :

- The trisubstituted derivative MMV688766 () shares a 4-chlorophenyl group with the target compound but includes additional substitutions that enable broad-spectrum antifungal activity through lipid homeostasis disruption.

Biological Activity

4-Bromo-5-(4-chlorophenyl)isoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, have been extensively studied for their biological activities. These compounds are known to exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of halogen substituents, such as bromine and chlorine, can significantly influence the biological activity and pharmacokinetic profiles of these compounds .

The mechanism of action for this compound involves its interaction with various molecular targets. Isoxazoles are known to modulate enzyme activities, particularly through inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression. This modulation can lead to altered cellular processes such as apoptosis and inflammation .

Anticancer Activity

Several studies have reported the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that isoxazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through HDAC inhibition .

Antimicrobial Properties

Isoxazole derivatives have demonstrated broad-spectrum antimicrobial activity. Research has shown that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of halogen atoms enhances the antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Compounds within this class have been evaluated for their ability to reduce inflammation in various models, showing promising results comparable to established anti-inflammatory drugs .

Data Summary

Case Studies

- Anticancer Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells .

- Antimicrobial Evaluation : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. The minimum inhibitory concentration (MIC) was determined to be around 8 µg/mL for both bacterial strains .

- Anti-inflammatory Assessment : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema volume compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-5-(4-chlorophenyl)isoxazole, and how is its crystal structure characterized?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using substituted precursors, often involving halogenated aryl groups and isoxazole ring formation. Structural characterization employs X-ray diffraction (XRD) to determine bond lengths, dihedral angles, and molecular packing. For example, XRD analysis reveals that substituent positions (e.g., bromine at C4 and chlorophenyl at C5) influence steric effects and planarity, which are critical for intermolecular interactions . Similar derivatives are recrystallized from mixed solvents (e.g., n-hexane/benzene) to obtain single crystals suitable for XRD .

Q. How are in vitro inhibitory effects of isoxazole derivatives on glutathione-dependent enzymes (e.g., GR, GST) evaluated?

- Methodological Answer : Enzymatic assays measure IC50 values (concentration inhibiting 50% activity) using purified human erythrocyte-derived GR and GST. For instance, 3-(4-chlorophenyl)isoxazole exhibits an IC50 of 0.059 mM against GR, while 3-(4-bromophenyl)isoxazole shows IC50 = 0.099 mM against GST. Kinetic parameters (e.g., inhibition constant, KI) are determined via Lineweaver-Burk plots to classify inhibition types (competitive, noncompetitive) .

Q. What structural features of isoxazole derivatives correlate with enhanced enzyme inhibition?

- Methodological Answer : Substituent electronegativity and position significantly impact activity. For GR, 3-(4-chlorophenyl)isoxazole (IC50 = 0.059 mM) is twice as potent as its 5-substituted analog due to better alignment with the enzyme’s active site. Bromine at the para position (e.g., 3-(4-bromophenyl)isoxazole) enhances GST inhibition via competitive binding, attributed to bromine’s larger atomic radius and polarizability .

Advanced Research Questions

Q. How do minute structural variations (e.g., halogen substitution, positional isomerism) lead to contradictions in inhibitory potency?

- Methodological Answer : For example, 3-(4-bromophenyl)isoxazole (IC50 = 0.099 mM, GST) is more potent than 3-(4-chlorophenyl)isoxazole (IC50 = 0.126 mM) despite similar structures. This discrepancy arises from bromine’s stronger van der Waals interactions with hydrophobic enzyme pockets. Positional isomerism (3- vs. 5-substitution) alters steric hindrance, affecting substrate binding . Resolving such contradictions requires molecular dynamics (MD) simulations to map binding conformations .

Q. What experimental and computational strategies elucidate inhibition mechanisms (competitive vs. noncompetitive)?

- Methodological Answer : Kinetic assays with varying substrate concentrations distinguish inhibition types. For instance, uncompetitive inhibition (3-(4-chlorophenyl)isoxazole on GR) is confirmed by parallel Lineweaver-Burk lines, suggesting binding to the enzyme-substrate complex. Computational docking (e.g., AutoDock Vina) identifies key residues (e.g., Arg218 in GR) interacting with halogen substituents, validated by mutagenesis studies .

Q. How can metal-free synthetic routes optimize the synthesis of halogenated isoxazole derivatives?

- Methodological Answer : Solvent-free conditions or microwave-assisted reactions minimize metal catalysts. For example, ethylacetoacetate and hydroxylamine hydrochloride yield isoxazole cores under ultrasonication, followed by halogenation via electrophilic substitution. These methods improve yield (90–95%) and reduce purification steps .

Q. What role do Hirshfeld surface analysis and DFT calculations play in understanding molecular interactions?

- Methodological Answer : Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···π interactions) in crystal lattices, while DFT predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. For this compound, these tools reveal that bromine’s electron-withdrawing effect stabilizes the isoxazole ring, enhancing π-stacking in enzyme binding pockets .

Key Research Gaps and Future Directions

- Therapeutic Expansion : While GR/GST inhibition is well-studied, anticancer potential (e.g., HSP90 inhibition via 3,4,5-trisubstituted isoxazoles) remains underexplored .

- Multi-Enzyme Targeting : Design dual GR/GST inhibitors by integrating bromine and chlorophenyl groups into a single scaffold.

- In Vivo Validation : Current data are limited to in vitro assays; pharmacokinetic studies (e.g., bioavailability, toxicity) are needed for translational relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.